molecular formula C6H3BrF2O2S B6163171 2-bromo-5-fluorobenzene-1-sulfonyl fluoride CAS No. 1936313-90-4

2-bromo-5-fluorobenzene-1-sulfonyl fluoride

Cat. No.: B6163171
CAS No.: 1936313-90-4
M. Wt: 257.1
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Description

2-bromo-5-fluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3BrFO2S. It is a colorless to pale yellow crystalline solid that is insoluble in water but soluble in organic solvents such as carbon disulfide and banana oil. This compound is primarily used as an intermediate in organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-fluorobenzene-1-sulfonyl fluoride typically involves the chlorination of 2-bromo-5-fluorobenzenesulfonamide. The process begins by dissolving 2-bromo-5-fluorobenzenesulfonamide in acetic acid. Then, reagents such as phosphorus trichloride and phosphorus oxychloride are added to the solution. The mixture is stirred for a specific period, and the product is obtained through filtration and crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation and Reduction: The products vary depending on the specific conditions and reagents used.

Scientific Research Applications

2-bromo-5-fluorobenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.

    Medicine: This compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-fluorobenzene-1-sulfonyl fluoride involves its reactivity with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and enzymes by forming covalent bonds with nucleophilic amino acid residues, thereby inhibiting their activity.

Comparison with Similar Compounds

2-bromo-5-fluorobenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which influence its reactivity and applications.

Properties

CAS No.

1936313-90-4

Molecular Formula

C6H3BrF2O2S

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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